molecular formula C30H37N3O8S2 B1681300 Thiethylperazine maleate CAS No. 1179-69-7

Thiethylperazine maleate

Cat. No.: B1681300
CAS No.: 1179-69-7
M. Wt: 631.8 g/mol
InChI Key: RVBRTNPNFYFDMZ-LVEZLNDCSA-N
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Mechanism of Action

Target of Action

Thiethylperazine maleate, also known as Thiethylperazine dimaleate, is an antagonist of several receptors. Its primary targets include dopamine receptors (DRD1, DRD2, DRD4), serotonin receptors (5-HT 2A, 5-HT 2C), muscarinic acetylcholine receptors (mAChRs 1 through 5), α1 adrenergic receptor, and histamine H1 receptor . These receptors play crucial roles in various physiological processes, including neurotransmission, regulation of mood, and immune response.

Mode of Action

This compound exerts its therapeutic effect by blocking dopamine receptors in the brain . It is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . Its antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors .

Biochemical Pathways

Its antagonistic action on dopamine and serotonin receptors suggests that it may influence the dopaminergic and serotonergic pathways, which are involved in mood regulation and other central nervous system functions .

Pharmacokinetics

This compound is highly lipophilic and binds with membranes and serum proteins (over 85%). It accumulates in organs with high blood flow and penetrates the placenta . It is mainly metabolized in the liver, and only 3% is eliminated unchanged . The half-life of this compound is approximately 12 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmission. By blocking dopamine and serotonin receptors, it can alter the transmission of these neurotransmitters, potentially affecting mood and other neurological functions . It also activates the transport protein ABCC1 that clears beta-amyloid from brains of mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its lipophilic nature allows it to cross biological membranes, which can be influenced by the lipid composition of these membranes. Additionally, its metabolism in the liver suggests that liver function and the presence of other drugs can affect its action .

Biochemical Analysis

Biochemical Properties

Thiethylperazine Maleate is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . The biochemical interactions of this compound are primarily due to its antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors .

Cellular Effects

This compound influences cell function by affecting the vomiting center in the reticular formation of the medulla oblongata and the chemoreceptor zone that triggers the gag reflex in the fourth ventricle of the brain . It is likely that the drug also inhibits the afferent impulses of the autonomic nervous system via the vagus nerve .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily due to its antagonistic effects on dopamine and serotonin type 2 receptors . By binding to these receptors, this compound inhibits their function, leading to its therapeutic effects .

Temporal Effects in Laboratory Settings

A new voltammetric method has been proposed for high sensitive this compound determination, using a glassy carbon electrode modified with semi-graphitized carbon nanofibers/MnO nanocomposite . This method has been successfully applied to highly sensitive this compound determination in complex matrices, such as tablets and plasma with good recovery .

Dosage Effects in Animal Models

The pharmacokinetics of this compound in humans have not been thoroughly studied . It is well absorbed after oral administration, very lipophilic, and highly bound to plasma membranes and proteins . It accumulates in organs with high blood flow and easily crosses the placenta .

Metabolic Pathways

This compound is metabolized mainly in the liver, with only 3% excreted unchanged by the kidneys . It is excreted mainly in the urine, primarily in the form of metabolites .

Transport and Distribution

This compound is highly bound to plasma membranes and proteins, and it accumulates in organs with high blood flow . This suggests that it may interact with transporters or binding proteins that facilitate its distribution within cells and tissues .

Subcellular Localization

Given its lipophilic nature and high binding to plasma membranes and proteins, it is likely that it localizes to areas of the cell where these components are abundant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiethylperazine involves several steps. The Goldberg reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid forms a diarylamine intermediate. This intermediate undergoes thermolytic removal of the carboxyl group to form a phenothiazine derivative. The final step involves alkylation with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of sodamide to yield thiethylperazine .

Industrial Production Methods

Industrial production of thiethylperazine maleate involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Thiethylperazine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of thiethylperazine .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiethylperazine maleate is unique due to its specific receptor profile and its ability to clear beta-amyloid, which is not commonly observed in other phenothiazine derivatives. This makes it a promising candidate for research in neurodegenerative diseases .

Properties

CAS No.

1179-69-7

Molecular Formula

C30H37N3O8S2

Molecular Weight

631.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

RVBRTNPNFYFDMZ-LVEZLNDCSA-N

SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

boiling_point

227 °C @ 0.01 mm Hg

Color/Form

Crystals from acetone

melting_point

62-64 °C
Crystals from ethanol;  MP: 214-216 °C /Dihydrochloride/
Crystals from ethanol;  MP: 139 °C /Dimalate/
62 - 64 °C

Key on ui other cas no.

1179-69-7

physical_description

Solid

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1420-55-9 (Parent)

shelf_life

>3 years if stored properly

solubility

WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER;  SLIGHT ODOR;  FREELY SOL IN WATER;  SOL IN METHANOL;  PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/
FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER;  ODORLESS OR HAS VERY SLIGHT ODOR;  BITTER TASTE;  MELTS @ 183 °C WITH DECOMP;  POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL;  VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/
4.87e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Toresten;  Tresten;  Torecan maleate;  Torecan bimaleate;  Torecan dimaleate;  Thiethylperazine Maleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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